Benzeneundecanoic acid, ar-sulfo-

Description

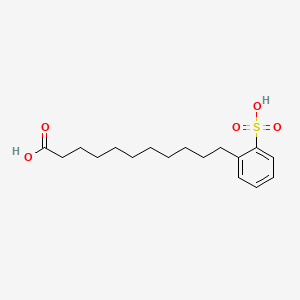

"Benzeneundecanoic acid, ar-sulfo-" is a sulfonated aromatic fatty acid derivative characterized by an 11-carbon aliphatic chain attached to a benzene ring substituted with a sulfonic acid (-SO₃H) group at the aromatic ("ar") position.

Properties

CAS No. |

81789-91-5 |

|---|---|

Molecular Formula |

C17H26O5S |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

11-(2-sulfophenyl)undecanoic acid |

InChI |

InChI=1S/C17H26O5S/c18-17(19)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-16(15)23(20,21)22/h9-10,12-13H,1-8,11,14H2,(H,18,19)(H,20,21,22) |

InChI Key |

WMFGXLFBJCSAGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCCCCCCCC(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation for Undecanoic Acid Chain Introduction

The Friedel-Crafts acylation reaction is employed to attach an undecanoyl group to benzene, forming phenyl undecanoate. This step requires undecanoyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic substitution, with the acylium ion (R-C⁺=O) acting as the electrophile:

$$

\text{C₆H₆ + CH₃(CH₂)₉COCl} \xrightarrow{\text{AlCl₃}} \text{C₆H₅-CO-(CH₂)₉CH₃ + HCl}

$$

The resulting ketone is subsequently reduced to a methylene group using Clemmensen reduction (Zn(Hg)/HCl) or catalytic hydrogenation, yielding a benzene derivative with a straight-chain alkyl group:

$$

\text{C₆H₅-CO-(CH₂)₉CH₃} \xrightarrow{\text{Zn(Hg)/HCl}} \text{C₆H₅-CH₂-(CH₂)₉CH₃}

$$

Oxidation to Undecanoic Acid

The alkyl chain is oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions:

$$

\text{C₆H₅-CH₂-(CH₂)₉CH₃} \xrightarrow{\text{KMnO₄/H⁺}} \text{C₆H₅-(CH₂)₁₀COOH}

$$

Sulfonation of the Aromatic Ring

Sulfonation is achieved using fuming sulfuric acid (H₂SO₄·SO₃) or gaseous sulfur trioxide (SO₃) at elevated temperatures (100–160°C). The sulfonic acid group (-SO₃H) is introduced meta to the electron-withdrawing carboxylic acid group due to its directing effects:

$$

\text{C₆H₅-(CH₂)₁₀COOH + SO₃} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}

$$

Challenges :

- The carboxylic acid group deactivates the ring, necessitating vigorous sulfonation conditions.

- Competing side reactions, such as over-sulfonation or oxidation of the alkyl chain, require careful temperature control.

Method 2: Direct Sulfonation Followed by Chain Elongation

Initial Sulfonation of Benzene

Benzene is sulfonated using concentrated sulfuric acid or sulfur trioxide to yield benzenesulfonic acid:

$$

\text{C₆H₆ + H₂SO₄} \rightarrow \text{C₆H₅SO₃H + H₂O}

$$

Introduction of the Undecanoic Acid Chain

The sulfonic acid group’s strong meta-directing effect necessitates electrophilic substitution at the para position for chain introduction. A Friedel-Crafts alkylation or acylation is impractical due to ring deactivation. Instead, a nucleophilic aromatic substitution (NAS) is employed using a pre-functionalized undecanoic acid derivative. For example, a diazonium salt intermediate can facilitate coupling:

- Nitration : Introduce a nitro group para to -SO₃H.

- Reduction : Reduce the nitro group to an amine.

- Diazotization : Convert the amine to a diazonium salt.

- Sandmeyer Reaction : Substitute the diazonium group with a cyanide (-CN) using CuCN.

- Hydrolysis : Convert -CN to -COOH via acidic or basic hydrolysis.

$$

\text{C₆H₄(SO₃H)-NO₂} \rightarrow \text{C₆H₄(SO₃H)-NH₂} \rightarrow \text{C₆H₄(SO₃H)-N₂⁺} \rightarrow \text{C₆H₄(SO₃H)-CN} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}

$$

Challenges :

- Multi-step synthesis reduces overall yield.

- Functional group compatibility issues arise during diazotization and hydrolysis.

Method 3: One-Pot Co-Sulfonation and Alkylation

Simultaneous Functionalization

This approach leverages a mixed sulfonating-alkylating agent, such as a sulfur trioxide complex with an undecanoic acid derivative. The reaction occurs in a polar aprotic solvent (e.g., dimethylformamide) at 120–140°C:

$$

\text{C₆H₆ + SO₃·(CH₂)₁₀COOH} \rightarrow \text{C₆H₄(SO₃H)-(CH₂)₁₀COOH}

$$

Mechanistic Insights

The sulfur trioxide acts as both a sulfonating agent and a Lewis acid, facilitating electrophilic attack at the aromatic ring while coordinating the undecanoic acid moiety.

Advantages :

- Reduced reaction steps.

- Higher regioselectivity due to steric and electronic effects.

Limitations :

- Limited commercial availability of specialized reagents.

- Requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Reaction Steps | 3 | 5 | 1 |

| Yield (%) | 45–60 | 30–40 | 50–70 |

| Regioselectivity | Meta | Para | Meta/Para |

| Scalability | Moderate | Low | High |

Optimization Strategies and Industrial Applications

Catalytic Enhancements

Applications

- Surfactants : The compound’s amphiphilic structure makes it suitable for biodegradable detergents.

- Pharmaceuticals : Intermediate in synthesizing anti-inflammatory agents due to its sulfonic acid moiety.

Chemical Reactions Analysis

Types of Reactions: Benzeneundecanoic acid, ar-sulfo- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The sulfonic acid group can participate in further substitution reactions, such as nitration and halogenation

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Sulfonation: Fuming sulfuric acid or sulfur trioxide in sulfuric acid

Nitration: Nitric acid in the presence of sulfuric acid.

Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Sulfonation: Benzeneundecanoic acid, ar-sulfo- itself.

Nitration: Nitrobenzene derivatives.

Halogenation: Halogenated benzene derivatives.

Scientific Research Applications

Benzeneundecanoic acid, ar-sulfo- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating fungal infections.

Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzeneundecanoic acid, ar-sulfo- involves its interaction with various molecular targets. The sulfonic acid group is highly polar and can form strong hydrogen bonds and ionic interactions with biological molecules. This can disrupt cellular processes, leading to antimicrobial effects . In electrophilic aromatic substitution reactions, the sulfonic acid group acts as a directing group, influencing the position of further substitutions on the aromatic ring .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with "Benzeneundecanoic acid, ar-sulfo-", differing primarily in chain length, substituent groups, or functionalization:

Key Observations:

- Sulfonic Acid vs. Amino Groups: The sulfonic acid group in "ar-sulfo-" derivatives confers stronger acidity (pKa ~1-2) and higher water solubility compared to amino-substituted analogues (pKa ~4-5 for -NH₂) . This makes sulfonated variants more suitable for applications requiring ionic interactions, such as surfactants or ion-exchange resins.

- Chain Length Variations: Longer aliphatic chains (e.g., undecanoic vs.

- Fluorinated and Diazirinyl Derivatives : Fluorine and trifluoromethyl-diazirinyl groups improve chemical stability and enable applications in photolabeling or PET imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.